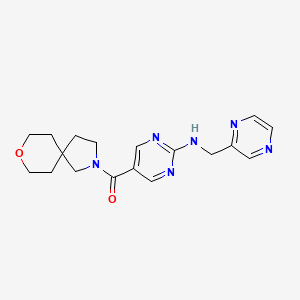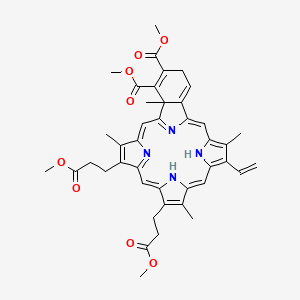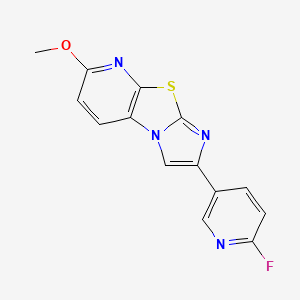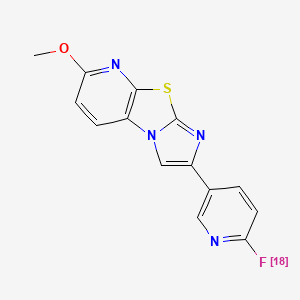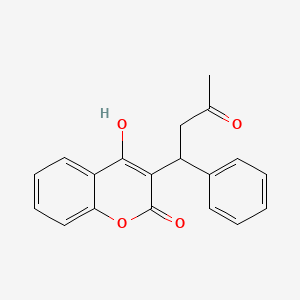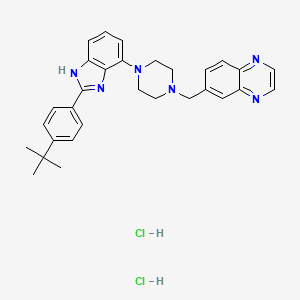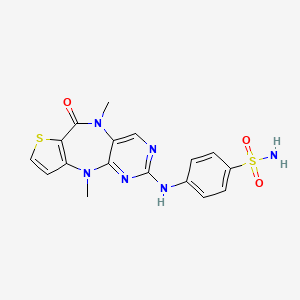
Xmu-MP-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
XMU-MP-1 ist ein selektiver Inhibitor der Säugetier-Steril-20-ähnlichen Kinase 1 und 2 (MST1/2), die Schlüsselkomponenten des Hippo-Signalwegs sind. Dieser Weg spielt eine entscheidende Rolle bei der Regulierung der Zellproliferation, Apoptose und Gewebshomeostase. This compound hat aufgrund seiner potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten, darunter Alzheimer-Krankheit und Gewebsregeneration, große Aufmerksamkeit erlangt .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
XMU-MP-1 übt seine Wirkung aus, indem es die Aktivität der MST1/2-Kinasen selektiv hemmt. Diese Hemmung verhindert die Phosphorylierung und Aktivierung von nachgeschalteten Komponenten des Hippo-Signalwegs, wie z. B. große Tumorsuppressorkinase 1 und 2 (LATS1/2) und Yes-assoziiertes Protein (YAP). Durch die Modulation dieses Weges fördert this compound die Zellproliferation, reduziert die Apoptose und verbessert die Gewebsregeneration .
Wirkmechanismus
XMU-MP-1 exerts its effects by selectively inhibiting the activity of MST1/2 kinases. This inhibition prevents the phosphorylation and activation of downstream components of the Hippo signaling pathway, such as large tumor suppressor kinases 1 and 2 (LATS1/2) and Yes-associated protein (YAP). By modulating this pathway, this compound promotes cell proliferation, reduces apoptosis, and enhances tissue regeneration .
Zukünftige Richtungen
While XMU-MP-1 has been shown to promote tissue repair and regeneration, it also perturbs epithelial cell cycle progression in a model human mini-organ . This may arise as an off-target effect, especially when this compound has been described to strongly inhibit 21 additional kinases beyond MST1/2 . Therefore, future research should exercise caution when interpreting the effects of this compound, especially in tissues with actively proliferating cell populations .
Biochemische Analyse
Biochemical Properties
Xmu-MP-1 functions as an ATP-competitive inhibitor of MST1/2, with IC50 values of 71.1 nM for MST1 and 38.1 nM for MST2 . By inhibiting MST1/2, this compound prevents the phosphorylation of downstream targets such as MOB1, LATS1/2, and YAP1. This inhibition leads to the activation of YAP1, a transcriptional regulator that promotes cell proliferation and survival . This compound interacts with various biomolecules, including kinases and transcription factors, to modulate biochemical reactions and cellular processes .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell proliferation, apoptosis, and differentiation. In a model of Alzheimer’s disease, this compound treatment reduced tau phosphorylation, amyloid-beta deposition, oxidative stress, neuroinflammation, and neuronal apoptosis . Additionally, this compound promotes liver and intestinal repair and regeneration by activating YAP1 and inhibiting MST1/2 . In hair follicle models, this compound induced growth arrest and antagonized cell cycle-dependent cytotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of MST1/2, which are upstream kinases in the Hippo signaling pathway . By preventing the phosphorylation of MOB1, LATS1/2, and YAP1, this compound activates YAP1, leading to the transcription of genes associated with cell proliferation and survival . This mechanism underlies the therapeutic effects of this compound in various disease models, including Alzheimer’s disease and diabetes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over different time periods. For example, in a rat model of Alzheimer’s disease, this compound was administered every 48 hours for two weeks, resulting in significant improvements in cognitive deficits and reductions in neuropathological markers . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have shown promise in various disease models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a rat model of Alzheimer’s disease, a dosage of 0.5 mg/kg body weight administered every 48 hours for two weeks was effective in reducing cognitive deficits and neuropathological markers . Higher dosages may result in toxic or adverse effects, but specific threshold effects and toxicity data are limited .
Metabolic Pathways
This compound is involved in metabolic pathways related to the Hippo signaling pathway. By inhibiting MST1/2, this compound modulates the activity of downstream effectors such as YAP1, which influences metabolic flux and metabolite levels . The specific enzymes and cofactors involved in the metabolism of this compound have not been extensively characterized .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound is distributed to various tissues, including the liver and intestines, where it promotes repair and regeneration . The localization and accumulation of this compound within specific cellular compartments have not been fully elucidated .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on the Hippo signaling pathway. The targeting signals and post-translational modifications that direct this compound to these compartments have not been fully characterized . Its activity in promoting cell proliferation and survival suggests that it may be localized to areas where these processes are regulated .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von XMU-MP-1 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen, gefolgt von funktionellen Gruppenmodifikationen, um die gewünschte Selektivität und Wirksamkeit gegen MST1/2 zu erreichen .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für this compound nicht allgemein dokumentiert sind, umfasst die Synthese typischerweise Standardverfahren der organischen Synthese, einschließlich Reinigungsschritten wie Umkristallisation und Chromatographie, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
XMU-MP-1 unterliegt hauptsächlich Reaktionen, die für kleine organische Moleküle typisch sind, darunter:
Reduktion: Umfasst die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen.
Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, umfassen:
Oxidationsmittel: Wie Wasserstoffperoxid und Kaliumpermanganat.
Reduktionsmittel: Wie Natriumborhydrid und Lithiumaluminiumhydrid.
Substitutionsreagenzien: Wie Alkylhalogenide und Acylchloride.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen, die seine biologische Aktivität verbessern oder verändern können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Verteporfin: Ein weiterer Inhibitor des Hippo-Signalwegs, aber er zielt direkt auf YAP ab, anstatt auf MST1/2.
Dasatinib: Ein Multikinase-Inhibitor, der auch den Hippo-Signalweg beeinflusst, aber breitere Kinasehemmungsprofile aufweist.
Simvastatin: Beeinflusst den Hippo-Signalweg indirekt durch seine Auswirkungen auf den Cholesterinspiegel in den Zellen.
Einzigartigkeit von XMU-MP-1
This compound ist einzigartig in seiner hohen Selektivität und Wirksamkeit für MST1/2, was es zu einem wertvollen Werkzeug für die Untersuchung des Hippo-Signalwegs und seiner Rolle in verschiedenen biologischen Prozessen macht. Seine Fähigkeit, die Gewebsregeneration und -reparatur zu fördern, unterscheidet es auch von anderen Verbindungen mit ähnlichen Zielen .
Eigenschaften
IUPAC Name |
4-[(2,9-dimethyl-8-oxo-6-thia-2,9,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-13-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDHKIFCGOZTGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-Bromo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide](/img/structure/B611780.png)

